molecular formula C9H9NO2 B592632 3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6 CAS No. 1215336-37-0

3,4-Dihydro-7-hydroxyquinoline-2(1H)-one-d6

Cat. No. B592632
M. Wt: 169.213
InChI Key: LKLSFDWYIBUGNT-NICLLADASA-N
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Patent
US07528160B2

Procedure details

A solution of 7-methoxy-3,4-dihydro-1H-quinolin-2-one (1.30 g, 7.34 mmol) in CH2Cl2 (100 mL) at 0° C. is treated with BBr3 (14.7 mL, 1.0 M in CH2Cl2) added dropwise. The mixture is stirred for 48 hours at room temperature and then quenched with water dropwise. The suspension is filtered and the solid is rinsed with MeOH (2 mL) and dried under vacuum to obtain the product (0.90 g, 75%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
14.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with water dropwise
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the solid is rinsed with MeOH (2 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1=CC=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07528160B2

Procedure details

A solution of 7-methoxy-3,4-dihydro-1H-quinolin-2-one (1.30 g, 7.34 mmol) in CH2Cl2 (100 mL) at 0° C. is treated with BBr3 (14.7 mL, 1.0 M in CH2Cl2) added dropwise. The mixture is stirred for 48 hours at room temperature and then quenched with water dropwise. The suspension is filtered and the solid is rinsed with MeOH (2 mL) and dried under vacuum to obtain the product (0.90 g, 75%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][C:9](=[O:13])[NH:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
COC1=CC=C2CCC(NC2=C1)=O
Name
Quantity
14.7 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 48 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with water dropwise
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
the solid is rinsed with MeOH (2 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
OC1=CC=C2CCC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.